Diethyl (1-pyrrolidinemethylene)malonate
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Overview
Description
Diethyl (1-pyrrolidinemethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyrrolidine ring attached to a methylene group, which is further connected to a diethyl malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-pyrrolidinemethylene)malonate can be synthesized through the alkylation of diethyl malonate with pyrrolidine. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with pyrrolidine to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-pyrrolidinemethylene)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Acids: Hydrochloric acid
Solvents: Ethanol, water
Major Products Formed
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl (1-pyrrolidinemethylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of diethyl (1-pyrrolidinemethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the active methylene group flanked by two carbonyl groups, which stabilizes the enolate ion through resonance . This allows the compound to participate in various chemical transformations, including alkylation and Michael addition reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler analog without the pyrrolidine ring, commonly used in malonic ester synthesis.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Contains a similar 1,3-dicarbonyl structure but with a ketone group instead of an ester.
Uniqueness
Diethyl (1-pyrrolidinemethylene)malonate is unique due to the presence of the pyrrolidine ring, which imparts additional reactivity and potential for forming more complex structures. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other advanced materials .
Properties
CAS No. |
55133-78-3 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3 |
InChI Key |
NSEAIZBXBUHBIT-UHFFFAOYSA-N |
impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. |
Canonical SMILES |
CCOC(=O)C(=CN1CCCC1)C(=O)OCC |
boiling_point |
200 °C 199.00 to 200.00 °C. @ 760.00 mm Hg 199 °C |
Color/Form |
Colorless liquid Clear, colorless liquid |
density |
1.0551 g/cu cm at 20 °C Density (at 20 °C): 1.06 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 1.053-1.056 |
flash_point |
200 °F (93 °C) (open cup) 85 °C c.c. |
melting_point |
-50 °C |
physical_description |
Liquid, Other Solid; Liquid Colorless liquid with a sweet ester odor; [Hawley] Liquid COLOURLESS LIQUID. colourless liquid with slightly fruity odou |
solubility |
In water, 20 g/L at 20 °C Miscible with ethanol, ether; very soluble in acetone, benzene Soluble in chloroform Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C 23.2 mg/mL at 37 °C Solubility in water, g/l at 20 °C: 20 (moderate) soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil 1 mL in 1.5 mL 60% alcohol (in ethanol) |
vapor_density |
5.52 (Air = 1) Relative vapor density (air = 1): 5.52 |
vapor_pressure |
0.26 [mmHg] 0.19 mm Hg at 25 °C Vapor pressure, Pa at 25 °C: 36 |
Origin of Product |
United States |
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